1-(3,4-Difluorophenyl)prop-2-EN-1-amine
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Overview
Description
1-(3,4-Difluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9F2N It is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)prop-2-EN-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,4-Difluorophenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The prop-2-en-1-amine moiety may facilitate interactions with active sites, leading to the modulation of biological pathways .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride: This compound has a similar structure but includes a methyl group and a hydrochloride salt, which may alter its chemical properties and applications.
3,5-Difluoroacetophenone: This compound has a similar difluorophenyl group but differs in its functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2 |
InChI Key |
RLCDWCQLJLLBAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
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